molecular formula C11H13ClF3NO B7902130 N-(2-Chloro-6-(trifluoromethyl)benzyl)-2-methoxyethanamine

N-(2-Chloro-6-(trifluoromethyl)benzyl)-2-methoxyethanamine

Cat. No.: B7902130
M. Wt: 267.67 g/mol
InChI Key: KXWQLADRCTXPOT-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-(trifluoromethyl)benzyl)-2-methoxyethanamine is an organic compound characterized by the presence of a chloro, trifluoromethyl, and methoxy group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-(trifluoromethyl)benzyl)-2-methoxyethanamine typically involves the reaction of 2-chloro-6-(trifluoromethyl)benzyl chloride with 2-methoxyethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as distillation or recrystallization, are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-(trifluoromethyl)benzyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Chloro-6-(trifluoromethyl)benzyl)-2-methoxyethanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-(trifluoromethyl)benzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloro-6-(trifluoromethyl)benzyl)-2-methoxyethanamine: Characterized by the presence of a chloro, trifluoromethyl, and methoxy group.

    N-(2-Chloro-6-(trifluoromethyl)benzyl)-2-ethoxyethanamine: Similar structure but with an ethoxy group instead of a methoxy group.

    N-(2-Chloro-6-(trifluoromethyl)benzyl)-2-methoxypropylamine: Similar structure but with a propylamine group instead of an ethanamine group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3NO/c1-17-6-5-16-7-8-9(11(13,14)15)3-2-4-10(8)12/h2-4,16H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWQLADRCTXPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C=CC=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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